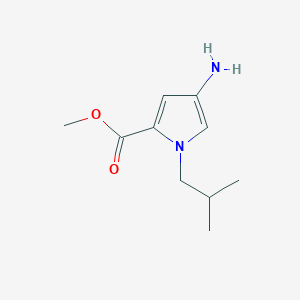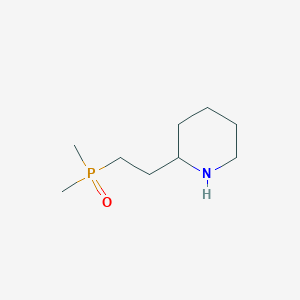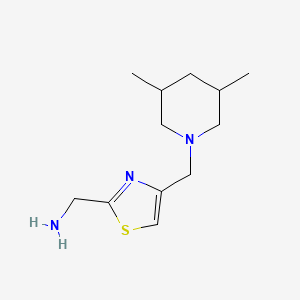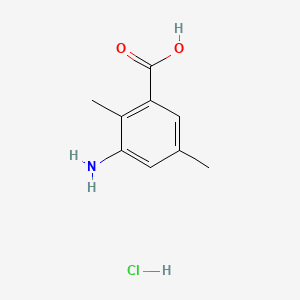
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is a synthetic organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable diene or through intramolecular cyclization of a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate cyclobutane derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the cyclobutane with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of cyclobutane derivatives with biological macromolecules. Its fluorophenyl group can serve as a marker for tracking and imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-fluorophenyl)-2-hydroxycyclobutane-1-carboxylate: Similar structure but with different stereochemistry.
Ethyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is unique due to its specific stereochemistry and the presence of a fluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
methyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3 |
InChI Key |
ABBBSVJSLKZJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)




